N-cycloheptyl-2,2,2-trifluoroacetamide
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Overview
Description
N-cycloheptyl-2,2,2-trifluoroacetamide is an organic compound with the molecular formula C9H14F3NO. It is characterized by the presence of a cycloheptyl group attached to a trifluoroacetamide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,2,2-trifluoroacetamide typically involves the reaction of cycloheptylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cycloheptylamine+Trifluoroacetic anhydride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form cycloheptylamine and trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: The primary products are cycloheptylamine and trifluoroacetic acid.
Scientific Research Applications
N-cycloheptyl-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2,2,2-trifluoroacetamide involves its interaction with various molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The cycloheptyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-methyl-2,2,2-trifluoroacetamide
- N,N-dimethyl-2,2,2-trifluoroacetamide
Comparison: N-cycloheptyl-2,2,2-trifluoroacetamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its methyl and dimethyl counterparts. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
N-cycloheptyl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)13-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHBKESOIAKHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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